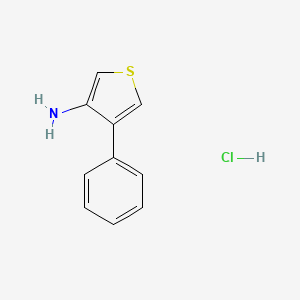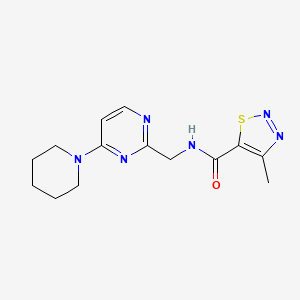![molecular formula C11H11F6NO2 B2578368 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol CAS No. 477864-28-1](/img/structure/B2578368.png)
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is a versatile chemical compound used extensively in scientific research. It exhibits remarkable properties that enable its application in diverse fields such as pharmaceuticals, material science, and organic synthesis.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles like halides or thiols
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is used in various scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is unique due to its trifluoromethoxy group, which imparts distinct properties such as high electronegativity and thermal stability. Similar compounds include:
1,1,1-Trifluoro-2-propanol: A related compound with similar applications in organic synthesis and material science.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol used in various chemical reactions and as a solvent in peptide synthesis.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, used in pharmaceuticals and agrochemicals.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)6-18-5-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCAASSIWVAVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C(F)(F)F)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2578285.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2578288.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2578292.png)
![N-(3-METHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2578293.png)
![5-chloro-N-[(furan-2-yl)methyl]-2-methoxy-N-(oxan-4-yl)benzamide](/img/structure/B2578294.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2578295.png)



![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)

